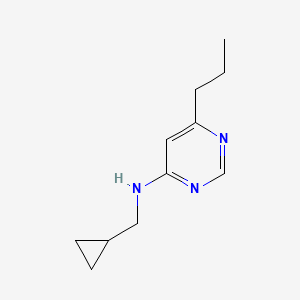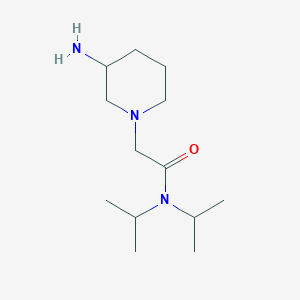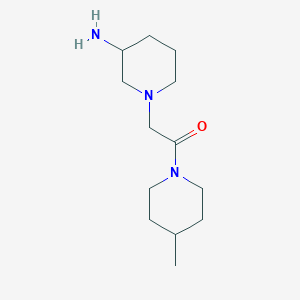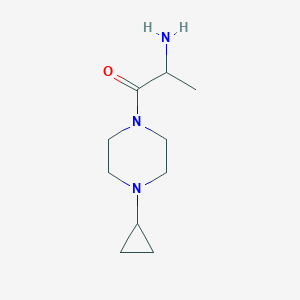
1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known as 4-Chloro-N-ethyl-N-methylpiperidin-3-amine, is an organic compound that is widely used in the synthesis of various drugs, pesticides, and other compounds. It is a colorless liquid with a faint odor and is soluble in water, alcohol, and ether. It has a molecular formula of C9H15ClN2 and a molecular weight of 184.7 g/mol.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on structurally similar compounds, such as the adducts and derivatives of 4-chlorophenyl and piperidin-1-yl methanones, provides insights into their crystal structures. For instance, studies on the crystal structure of adducts show specific dihedral angles between benzene and piperidine rings, highlighting the significance of intermolecular interactions in the formation of chains within the crystal lattice (Revathi et al., 2015).
Synthesis and Antimicrobial Activity
The synthesis of heterocyclic compounds using 4-chlorophenol as a starting material has shown potential in antimicrobial applications. These synthesized compounds have been tested against both gram-positive and gram-negative bacteria, demonstrating their potential use in the pharmaceutical industry and drug research (Wanjari, 2020).
Molecular Docking and Structural Observations
Studies on the molecular structure, vibrational spectra, and HOMO-LUMO analysis of compounds related to 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one have been reported. These studies include computational approaches such as density functional theory (DFT) calculations and molecular docking to understand the interactions and potential biological activities of these compounds (ShanaParveen et al., 2016).
Synthesis and Biological Properties
The synthesis of novel compounds involving 4-chlorophenyl and piperazine-based tertiary amino alcohols has been explored for their potential anticonvulsive and n-cholinolytic activities, among other biological properties. These studies indicate the versatility of this chemical structure in the development of new therapeutic agents (Papoyan et al., 2011).
Antitumor Activity
Research into the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, synthesized from 4-chlorophenyl ethanones, provides insights into their potential use in cancer therapy. The synthesized compounds have been evaluated for their effects on tumor DNA methylation, indicating their potential as anticancer agents (Hakobyan et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)8-13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOCQSBPIYXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)

![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)
![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)


![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)
